L-Leucine 4-nitrophenyl ester hydrochloride
Description
L-Leucine 4-nitrophenyl ester hydrochloride (CAS: 75691-76-8 or 71989-25-8) is a specialized amino acid derivative with the molecular formula C₁₂H₁₆N₂O₄·HCl and a molecular weight of 288.73 g/mol. It is characterized by a 4-nitrophenyl ester group attached to the carboxyl terminus of L-leucine, with a hydrochloride salt enhancing solubility and stability. Key properties include:
- Purity: ≥98% (HPLC).
- Melting Point: >176°C (decomposition).
- Optical Rotation: [α]D²⁵ = +24 ±1° (1N HCl).
- Storage: 0–8°C to prevent degradation.
This compound is primarily used in coupling reactions and as a pharmaceutical intermediate due to the 4-nitrophenyl group’s role as a reactive leaving group. Custom synthesis services offer gram-to-kilogram scale production, supported by batch-specific Certificates of Analysis (COA) for quality assurance.
Properties
Molecular Formula |
C12H17ClN2O4 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI Key |
BDEQRBFWMDWYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
BOC Protection :
L-Leucine reacts with di-tert-butyl dicarbonate (BOC anhydride) in a dioxane/water mixture under basic conditions (NaOH) to form Boc-L-Leu-OH.
$$
\text{L-Leu-OH + (BOC)}2\text{O} \xrightarrow{\text{NaOH, dioxane/H}2\text{O}} \text{Boc-L-Leu-OH}
$$
Yield: ~101% (crude, unpurified).Esterification with p-Nitroaniline :
Boc-L-Leu-OH undergoes condensation with p-nitroaniline in pyridine using phosphorus oxychloride (POCl₃) as the activating agent:
$$
\text{Boc-L-Leu-OH + p-nitroaniline} \xrightarrow{\text{POCl}_3, \text{pyridine}} \text{Boc-L-Leu-pNA}
$$
Reaction Time: 4–6 hours at 0–5°C.Deprotection with HCl :
Boc-L-Leu-pNA is treated with HCl gas in glacial acetic acid to yield the final product:
$$
\text{Boc-L-Leu-pNA} \xrightarrow{\text{HCl (g), CH}_3\text{COOH}} \text{L-Leu-pNA·HCl}
$$
Overall Yield: 74% (purity >98%).
Limitations
- Requires handling corrosive POCl₃ and HCl gas.
Silylation-Mediated Esterification
Key Steps
Silylation of L-Leucine :
L-Leucine reacts with chlorotrimethylsilane (TMSCl) in anhydrous propanol to form the silyl ester intermediate:
$$
\text{L-Leu-OH + TMSCl} \xrightarrow{\text{propanol}} \text{L-Leu-OSi(CH}3\text{)}3
$$
Conditions: 25–70°C for 4–168 hours.Nitrophenyl Ester Formation :
The silylated intermediate reacts with 4-nitrophenol under acidic conditions to form the ester, followed by HCl treatment:
$$
\text{L-Leu-OSi(CH}3\text{)}3 + \text{4-nitrophenol} \xrightarrow{\text{HCl}} \text{L-Leu-pNA·HCl}
$$
Yield: ~26–42% (based on analogous amino acid esters).
Advantages
- Avoids toxic POCl₃.
- Suitable for moisture-sensitive reactions.
Limitations
- Moderate yields due to side reactions.
Mixed Anhydride Method
Key Steps
Anhydride Formation :
L-Leucine reacts with isobutyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride:
$$
\text{L-Leu-OH + ClCO}_2\text{iBu} \xrightarrow{\text{NMM}} \text{L-Leu-O-CO-O-iBu}
$$Esterification with 4-Nitrophenol :
The anhydride reacts with 4-nitrophenol to yield the ester, followed by HCl salt formation:
$$
\text{L-Leu-O-CO-O-iBu + 4-nitrophenol} \rightarrow \text{L-Leu-pNA·HCl}
$$
Yield: >90% (reported for similar peptides).
Key Steps
Activation with DCC/HOBt :
L-Leucine is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the active ester:
$$
\text{L-Leu-OH + DCC/HOBt} \rightarrow \text{L-Leu-OBt}
$$Reaction with 4-Nitrophenol :
The active ester undergoes transesterification with 4-nitrophenol:
$$
\text{L-Leu-OBt + 4-nitrophenol} \rightarrow \text{L-Leu-pNA·HCl}
$$
Yield: 70–85% (based on analogous reactions).
Advantages
- Mild conditions and high reproducibility.
Limitations
Comparative Analysis of Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond undergoes hydrolysis to release L-leucine and 4-nitrophenol. This reaction is pH-dependent and proceeds via nucleophilic attack by water or hydroxide ions.
Mechanism
-
Protonation of the ester carbonyl oxygen under acidic conditions.
-
Nucleophilic attack by water at the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Cleavage of the ester bond, yielding L-leucine and 4-nitrophenol .
Kinetic Data
| Condition | Rate Constant (k, s⁻¹) | pH | Temperature (°C) |
|---|---|---|---|
| Phosphate buffer | 7.8 | 25 | |
| Imidazole catalysis | 7.8 | 25 | |
| Cyclic hexapeptide | 7.8 | 25 |
Source: Competitive hydrolysis studies under varying catalytic conditions .
Transesterification
The 4-nitrophenyl ester reacts with alcohols to form new esters, a reaction exploited in protecting-group strategies.
Example Reaction
Key Findings
-
Imidazole accelerates the reaction by deprotonating the alcohol .
-
Yields exceed 85% for primary alcohols but drop below 40% for bulky tertiary alcohols .
Enzyme-Mediated Reactions
This compound serves as a substrate in protease assays, enabling real-time monitoring of enzymatic activity via 4-nitrophenol release.
Protease Activity Assay
| Enzyme | (μM) | (μM/min) |
|---|---|---|
| Trypsin | 12.4 | 0.45 |
| Chymotrypsin | 8.9 | 0.62 |
| Cathepsin B | 5.3 | 0.78 |
Source: Enzymatic hydrolysis kinetics monitored spectrophotometrically at 400 nm .
Polymerization Reactions
Under high concentrations, lysosomal enzymes like cathepsin C catalyze LLOMe (a related leucine ester) polymerization, leading to membranolytic activity . While direct data for L-leucine 4-nitrophenyl ester is limited, analogous behavior is hypothesized due to structural similarities.
Proposed Pathway
-
Hydrolysis of the ester bond releases L-leucine and 4-nitrophenol.
-
Free leucine undergoes cathepsin C-mediated polymerization.
Stability Under Varied Conditions
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0 (HCl) | 0.5 | L-Leucine |
| pH 7.4 (PBS) | 48 | Partial hydrolysis |
| pH 10.0 (NaOH) | 0.2 | Complete hydrolysis |
Source: Accelerated stability testing .
Stereochemical Considerations
Cyclic hexapeptides like cyclo(D-Leu-L-Glu-L-His)₂ demonstrate enantioselective catalysis, hydrolyzing L-enantiomers 3–20 times faster than D-forms . This selectivity is critical for asymmetric synthesis applications.
Scientific Research Applications
L-Leucine 4-nitrophenyl ester hydrochloride is a compound with diverse applications in scientific research, particularly in biochemistry, peptide synthesis, drug development, analytical chemistry, and nutrition science . It is utilized as a reagent, reaction component, and scaffold in the synthesis of complex compounds .
Scientific Research Applications
Biochemical Research
this compound serves as a substrate in enzyme assays, which allows researchers to investigate enzyme kinetics and mechanisms, specifically in protease activity .
Peptide Synthesis
This compound is used in peptide synthesis, enabling the incorporation of L-leucine into various sequences, which is essential for creating biologically active compounds .
Drug Development
The ester form of this compound enhances the solubility and bioavailability of L-leucine, making it a valuable candidate in the formulation of new pharmaceuticals aimed at muscle recovery and metabolic health . Researchers often utilize this compound in the development of novel therapeutic agents, particularly in the fields of cancer research and metabolic disorders .
Analytical Chemistry
this compound is utilized in chromatographic techniques for the separation and identification of amino acids. This provides a reliable method for quality control in the food and pharmaceutical industries .
Mechanism of Action
The mechanism of action of L-Leucine 4-nitrophenyl ester hydrochloride involves its interaction with enzymes and other biological molecules. In enzyme assays, it acts as a substrate that is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include specific proteases, and the pathways involved are related to protein degradation and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Leucine Alkyl Esters
L-Leucine Methyl Ester Hydrochloride
- Molecular Formula: C₇H₁₅NO₂·HCl.
- Molecular Weight : 181.66 g/mol.
- Applications : Widely used in peptide synthesis due to its small methyl ester group, which facilitates mild reaction conditions.
- Reactivity : Less reactive than 4-nitrophenyl esters; requires coupling agents like DCC/HOBt for amide bond formation.
- Storage : Stable at room temperature.
L-Leucine Ethyl Ester Hydrochloride
- Molecular Formula: C₈H₁₇NO₂·HCl.
- Molecular Weight : 195.68 g/mol.
- Applications : Intermediate in solid-phase peptide synthesis and prodrug design.
- Advantage : Ethyl group balances reactivity and steric hindrance compared to methyl esters.
L-Leucine tert-Butyl Ester Hydrochloride
- Molecular Formula: C₁₀H₂₂ClNO₂.
- Molecular Weight : 223.74 g/mol.
- Applications : Preferred in Boc-protection strategies for peptide synthesis due to acid-labile tert-butyl group.
- Stability : Requires inert storage conditions.
Key Differences :
4-Nitrophenyl Esters of Other Amino Acids
4-Nitro-L-Phenylalanine Methyl Ester Hydrochloride
- Molecular Formula : C₁₀H₁₂N₂O₄·HCl.
- Molecular Weight : 260.67 g/mol.
- Applications : Used in peptide modifications and enzyme substrate studies.
- Structural Difference : Contains a 4-nitrophenyl group on the side chain of phenylalanine, unlike the ester group in L-leucine derivatives.
Bis(4-Nitrophenyl) Carbonate
Q & A
Basic: What synthetic methodologies are effective for preparing L-Leucine 4-nitrophenyl ester hydrochloride?
Answer:
The synthesis typically involves coupling L-leucine with 4-nitrophenol via esterification. A common approach uses carbodiimide-based coupling reagents (e.g., EDC or DCC) with activating agents like HOBt to enhance efficiency . For example:
Dissolve L-leucine hydrochloride in anhydrous dichloromethane (DCM).
Add 4-nitrophenol, EDC, and HOBt in equimolar ratios.
Stir under nitrogen at room temperature for 24–48 hours.
Purify via column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product.
Monitor reaction progress using TLC with UV visualization for the 4-nitrophenyl group’s absorbance .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Use a combination of:
- NMR Spectroscopy : Confirm ester formation via shifts in the α-proton (~4.3–4.5 ppm) and aromatic protons from the 4-nitrophenyl group (~7.5–8.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm deviation from theoretical values .
- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use N95 gloves, lab coats, and eyeshields to avoid skin/eye contact .
- Storage : Keep at −20°C in airtight, light-resistant containers to prevent hydrolysis of the ester bond .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Answer:
- Optimize Solvent Systems : Replace DCM with THF or DMF for better solubility in large-scale reactions .
- Monitor Byproducts : Use LC-MS to detect hydrolyzed intermediates (e.g., free 4-nitrophenol) and adjust reaction pH or drying conditions (e.g., molecular sieves) to suppress hydrolysis .
- Thermodynamic Control : Conduct reactions at 0–4°C to minimize side reactions while maintaining coupling efficiency .
Advanced: What mechanistic insights explain unexpected stereochemical outcomes in reactions involving L-Leucine 4-nitrophenyl ester?
Answer:
- Steric Effects : The 4-nitrophenyl group’s bulkiness may influence nucleophilic attack during coupling, leading to racemization. Use low-temperature conditions (<10°C) and chiral HPLC to monitor enantiopurity .
- Catalytic Intermediates : In metal-catalyzed reactions (e.g., Cu-mediated couplings), ligand choice (e.g., chiral amines) can reverse stereoselectivity. Characterize intermediates via X-ray crystallography to validate mechanistic hypotheses .
Advanced: How should researchers troubleshoot low coupling efficiency in peptide synthesis using this ester?
Answer:
- Activation Strategy : Replace EDC/HOBt with DIC/Oxyma Pure for higher coupling efficiency and reduced racemization .
- Solvent Optimization : Use DMF instead of DCM to improve reagent solubility.
- Real-Time Monitoring : Employ in-situ FTIR to track carbonyl stretching (1720–1740 cm⁻¹) and adjust reagent stoichiometry dynamically .
Advanced: What analytical methods differentiate hydrolytic degradation products from synthetic intermediates?
Answer:
- Tandem Mass Spectrometry (MS/MS) : Fragment ions at m/z 139 (4-nitrophenol) and m/z 130 (leucine fragment) indicate hydrolysis .
- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 2–9) and quantify degradation via UV-Vis at 400 nm (4-nitrophenol’s λmax) .
Advanced: How can computational modeling aid in predicting the reactivity of L-Leucine 4-nitrophenyl ester in novel reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
